molecular formula C15H19NO B2740300 N-(9-Methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)prop-2-enamide CAS No. 2361639-78-1

N-(9-Methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)prop-2-enamide

Cat. No.: B2740300
CAS No.: 2361639-78-1
M. Wt: 229.323
InChI Key: UUQPWOSTPALJNP-UHFFFAOYSA-N
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Description

N-(9-Methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-6-yl)prop-2-enamide is a complex organic compound with a unique structure that includes a benzoannulene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9-Methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-6-yl)prop-2-enamide typically involves multiple steps starting from commercially available precursors. One common route involves the alkylation of 9-methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-6-amine with prop-2-enoyl chloride under basic conditions to form the desired amide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N-(9-Methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-6-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Scientific Research Applications

N-(9-Methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-6-yl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.

    Industry: Utilized in the production of advanced materials, including polymers and nanomaterials, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(9-Methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-6-yl)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 9-Methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-6-amine
  • N-methyl-5-phenyl-6,7,8,9-tetrahydro-5H-benzo7annulen-7-amine
  • 6-Methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one

Uniqueness

N-(9-Methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-6-yl)prop-2-enamide stands out due to its specific amide linkage and the presence of a prop-2-enamide group, which imparts unique reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-(9-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO/c1-3-15(17)16-13-9-8-11(2)14-7-5-4-6-12(14)10-13/h3-7,11,13H,1,8-10H2,2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUQPWOSTPALJNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC2=CC=CC=C12)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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